2-Methoxy-1-(morpholin-3-yl)ethan-1-one

Medicinal Chemistry Chemical Biology Morpholine SAR

2-Methoxy-1-(morpholin-3-yl)ethan-1-one (CAS 1599570-04-3) is a C3-substituted morpholine building block bearing a 2-methoxyacetyl side chain, with the molecular formula C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol. As a morpholin-3-yl ketone, its structural signature features a secondary amine within the morpholine ring and a ketone carbonyl at the 3-position, which contrasts sharply with the more common N-acylated 4-substituted morpholine regioisomers.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
Cat. No. B13178267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-1-(morpholin-3-yl)ethan-1-one
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCOCC(=O)C1COCCN1
InChIInChI=1S/C7H13NO3/c1-10-5-7(9)6-4-11-3-2-8-6/h6,8H,2-5H2,1H3
InChIKeyMELXWZMOAYJOQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-1-(morpholin-3-yl)ethan-1-one: Core Chemical Identity and Structural Baseline for Selection


2-Methoxy-1-(morpholin-3-yl)ethan-1-one (CAS 1599570-04-3) is a C3-substituted morpholine building block bearing a 2-methoxyacetyl side chain, with the molecular formula C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol [1]. As a morpholin-3-yl ketone, its structural signature features a secondary amine within the morpholine ring and a ketone carbonyl at the 3-position, which contrasts sharply with the more common N-acylated 4-substituted morpholine regioisomers . The compound's computed XLogP3 of -0.9, hydrogen bond donor count of 1, hydrogen bond acceptor count of 4, and topological polar surface area of 47.6 Ų place it in a physicochemical space distinct from its N-substituted counterparts [1]. These properties make it a useful intermediate scaffold for medicinal chemistry programs requiring a morpholine ring with a free NH for further derivatization at the ring nitrogen while preserving the C3 ketone functionality.

Why 2-Methoxy-1-(morpholin-3-yl)ethan-1-one Cannot Be Interchanged with Generic Morpholine Derivatives


Morpholine-containing building blocks are not interchangeable due to the profound impact of substitution regiochemistry on both chemical reactivity and biological target engagement. 2-Methoxy-1-(morpholin-3-yl)ethan-1-one carries its methoxyacetyl substituent at the morpholine C3 carbon, leaving the ring nitrogen free as a secondary amine (H-bond donor count = 1) [1]. In contrast, the isomeric 2-methoxy-1-(morpholin-4-yl)ethan-1-one (CAS 647024-69-9) and its analogs place the substituent directly on the ring nitrogen, eliminating the H-bond donor and fundamentally altering the molecule's capacity for hydrogen bonding, metabolic susceptibility, and subsequent derivatization chemistry [2][3]. Furthermore, the position of the carbonyl group relative to the morpholine oxygen and nitrogen atoms modulates the electronic environment of the ring, directly influencing basicity (pKa of the conjugate acid), nucleophilicity at nitrogen, and conformational preferences. Generic selection of a morpholine building block without accounting for these regio- and stereochemical features can lead to failed synthetic sequences, altered pharmacokinetic profiles, or loss of target potency [3].

Head-to-Head Quantitative Differentiation Guide for 2-Methoxy-1-(morpholin-3-yl)ethan-1-one


Regiochemical Differentiation: C3 vs. N4 Substitution and the Free Secondary Amine Advantage

2-Methoxy-1-(morpholin-3-yl)ethan-1-one provides a secondary amine (NH) hydrogen bond donor that is absent in the commercially prevalent N-substituted morpholine regioisomer 2-methoxy-1-(morpholin-4-yl)ethan-1-one (CAS 647024-69-9). The presence of this NH group is a critical differentiator for applications requiring a hydrogen bond donor at the morpholine ring, such as for target engagement in kinase hinge-binding motifs or for subsequent N-derivatization without cleaving the existing methoxyacetyl side chain [1][2]. In contrast, the 4-substituted analog lacks this donor entirely (H-bond donor count = 0), making it unsuitable for synthetic routes that exploit N-functionalization at a later stage [2].

Medicinal Chemistry Chemical Biology Morpholine SAR

Lipophilic Ligand Efficiency Tuning via C3 Methoxyacetyl vs. C3 Methyl Ester Substituents

Compared to methyl 3-morpholinecarboxylate (CAS 66937-99-3), the target compound replaces the ester methoxy group with a methoxymethyl ketone side chain, extending the carbon linker between the carbonyl and the terminal methoxy group by one carbon. This change reduces the polar surface area contribution of the carbonyl (ketone vs. ester) and increases the rotatable bond count from 2 to 3, while maintaining a similar molecular weight. The computed XLogP3 for 2-methoxy-1-(morpholin-3-yl)ethan-1-one is -0.9 [1], whereas the methyl ester analog (methyl morpholine-3-carboxylate) exhibits a lower lipophilicity due to the more electron-withdrawing ester oxygen directly conjugated to the carbonyl . This subtle difference in lipophilicity and hydrogen bonding capacity can be exploited to fine-tune ADME properties without altering the morpholine ring core.

Drug Design Physicochemical Property Optimization Lead Optimization

C3 vs. C2 Regioisomerism: Impact on Ring Conformation and Synthetic Utility

The target compound positions the methoxyacetyl group at the morpholine C3 carbon, in contrast to 2-methoxy-1-morpholin-2-ylethanone, where the side chain is attached at C2. This difference in substitution position relative to the ring oxygen atom alters the conformational equilibrium of the morpholine ring. In C3-substituted morpholines, the substituent adopts a pseudo-equatorial position to minimize 1,3-diaxial interactions with the ring oxygen, leading to a different spatial orientation of the side chain compared to C2-substituted analogs [1]. While direct comparative biological data for this specific pair is limited in the open literature, the review by Cammue et al. on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives demonstrates that C3 substitution is compatible with broad-spectrum biological activity, including antifungal effects against Candida and Aspergillus species [2], indicating that the C3 attachment point is biologically validated.

Synthetic Chemistry Stereochemistry Morpholine Conformation

Commercially Available Purity Benchmark and Procurement Feasibility

2-Methoxy-1-(morpholin-3-yl)ethan-1-one is commercially supplied by Leyan (product 2092025) with a minimum purity specification of 95% . In contrast, the structurally related 2-methoxy-1-morpholin-3-ylethanone (Biosynth brand, Ref. 3D-ZNC57004) was previously available from CymitQuimica but is now listed as 'Discontinued' . This indicates that Leyan maintains active inventory for the target compound, while certain alternative suppliers have ceased production. For procurement decision-makers, this active sourcing status is a practical differentiator, ensuring supply continuity for research programs reliant on this specific regioisomer.

Chemical Procurement Quality Control Building Block Sourcing

Class-Level Inference: C3-Morpholine Ketones as Privileged Intermediates for Kinase and GPCR Targeted Libraries

C3-substituted morpholine derivatives are recognized as privileged scaffolds in medicinal chemistry. A study on structural effects of morpholine replacement in PI3K inhibitor ZSTK474 demonstrated that pendant hydroxyl or methoxy groups on the morpholine ring significantly influence Class I PI3K isoform inhibition potency, with optimal inhibition requiring properly positioned oxygen-containing substituents [1]. Additionally, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have shown broad-spectrum antifungal activity, with specific derivatives achieving fungicidal concentrations against Candida and Aspergillus species [2]. While 2-methoxy-1-(morpholin-3-yl)ethan-1-one itself has not been profiled in these specific assays, its C3-morpholine ketone core with a methoxy-bearing side chain positions it as a direct structural analog of these validated bioactive chemotypes, supporting its utility as an intermediate for generating screening libraries targeting kinases and GPCRs.

Kinase Inhibitors GPCR Ligands Drug Discovery Libraries

High-Yield Application Scenarios for 2-Methoxy-1-(morpholin-3-yl)ethan-1-one in Research and Industrial Workflows


Late-Stage N-Functionalization of Morpholine Scaffolds in Kinase Inhibitor Programs

For medicinal chemistry teams synthesizing kinase inhibitor libraries, 2-Methoxy-1-(morpholin-3-yl)ethan-1-one offers a key advantage over N-substituted morpholine isomers: the free secondary amine at the morpholine nitrogen can be selectively derivatized after the C3 methoxyacetyl group is already installed. This enables parallel library synthesis where diverse N-capping groups (e.g., sulfonamides, amides, ureas) are introduced in the final synthetic step to explore SAR around the solvent-exposed region of the kinase hinge binder [1]. The C3 methoxyacetyl side chain provides a balanced lipophilicity (XLogP3 = -0.9) that helps maintain favorable physicochemical properties in the final analogs [2].

Fragment-Based Drug Discovery Leveraging the Morpholine C3 Vector

The C3 attachment point of the methoxyacetyl group provides a distinct exit vector geometry compared to C2-substituted morpholine building blocks. In fragment-based drug discovery, where subtle changes in vector orientation can determine whether a fragment binds productively, having access to both C2- and C3-substituted morpholine fragments expands the accessible chemical space. The target compound's free NH offers an additional synthetic handle for fragment growing or linking strategies, while the methoxymethyl ketone side chain provides a hydrogen bond acceptor that can be used to probe polar subpockets [1].

Synthesis of C3-Morpholine-Derived Antifungal or Anti-Infective Agents

Based on the demonstrated broad-spectrum antifungal activity of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives against Candida and Aspergillus species [1], 2-Methoxy-1-(morpholin-3-yl)ethan-1-one serves as a strategic starting material for generating novel C3-morpholine amides and related analogs. The compound's methoxyacetyl side chain can be readily converted to amides, esters, or reduced to alcohols, providing multiple diversification points for SAR exploration in anti-infective lead optimization programs.

Building Block for Dual PI3K/MEK Inhibitor Scaffolds

Research on morpholine replacement in the PI3K inhibitor ZSTK474 has shown that pendant methoxy and hydroxyl groups on the morpholine ring are critical for maintaining PI3K isoform inhibition potency, with certain substitution patterns yielding selectivity for PI3Kα, PI3Kγ, and PI3Kδ isoforms [1]. The C3 methoxyacetyl motif of 2-Methoxy-1-(morpholin-3-yl)ethan-1-one structurally mimics these preferred substitution patterns, making it a viable intermediate for synthesizing next-generation PI3K inhibitors or dual PI3K/MEK bifunctional inhibitors where the morpholine ring serves as a key pharmacophoric element.

Quote Request

Request a Quote for 2-Methoxy-1-(morpholin-3-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.